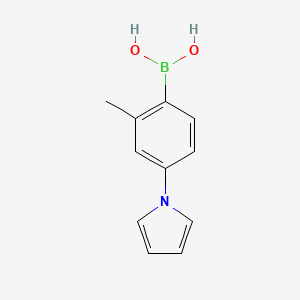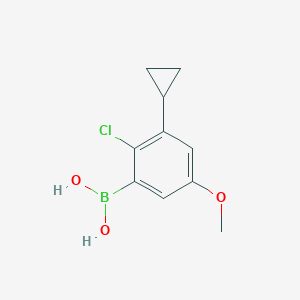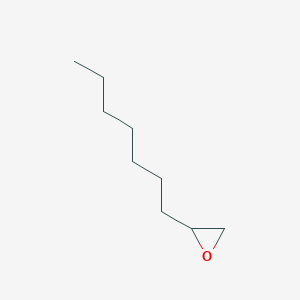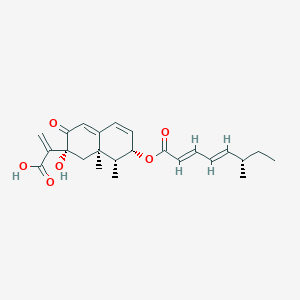
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C11H12BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the reaction of 2-methyl-4-bromoaniline with pyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a boronation reaction using a boronic acid reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact .
化学反应分析
Types of Reactions
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the detection and quantification of certain biomolecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the pyrrole and methyl groups, making it less versatile in certain applications.
4-(1H-Pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both a pyrrole ring and a boronic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C11H12BNO2 |
|---|---|
分子量 |
201.03 g/mol |
IUPAC 名称 |
(2-methyl-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h2-8,14-15H,1H3 |
InChI 键 |
YMNJSYQYWJGOJO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)


![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)


![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)


